2-[(E)-3-chloroprop-2-enoxy]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-3-chloroprop-2-enoxy]-1,3-benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological and industrial applications. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The specific structure of this compound includes a benzothiazole core with a 3-chloro-2-propen-1-yloxy substituent at the second position, making it a unique and potentially valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-chloroprop-2-enoxy]-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. One common method involves the use of 2-aminothiophenol and 3-chloro-2-propenal under acidic conditions to facilitate the cyclization process . The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to promote the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-chloroprop-2-enoxy]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the benzothiazole ring or the chloro substituent.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives or dechlorinated products.
Substitution: Amino or thiol-substituted benzothiazole derivatives.
Scientific Research Applications
2-[(E)-3-chloroprop-2-enoxy]-1,3-benzothiazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(E)-3-chloroprop-2-enoxy]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity, leading to cell lysis and death . In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with similar biological activities.
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry and its antimicrobial properties.
2-Phenylbenzothiazole: Investigated for its anticancer and anti-inflammatory activities.
Uniqueness
2-[(E)-3-chloroprop-2-enoxy]-1,3-benzothiazole stands out due to its unique chloro-propenyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties .
Properties
CAS No. |
103027-57-2 |
---|---|
Molecular Formula |
C10H8ClNOS |
Molecular Weight |
225.69 |
IUPAC Name |
2-[(E)-3-chloroprop-2-enoxy]-1,3-benzothiazole |
InChI |
InChI=1S/C10H8ClNOS/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-6H,7H2/b6-3+ |
InChI Key |
ATQJGZJOSAGEDR-ZZXKWVIFSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC=CCl |
Synonyms |
Benzothiazole, 2-(3-chloroallyloxy)- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.